Structural Differentiation: Regiochemistry Dictates MOF Topology
The specific 6-(thiazol-4-yl) substitution pattern on the pyridine ring directly influences the dimensionality of metal-organic frameworks (MOFs). Ligands based on this core enable the formation of 3D frameworks, whereas analogs like 2-(4-pyridyl)thiazole-4-carboxylic acid (Hptca) result in 1D or 2D networks [1]. This is a direct result of the distinct ligand geometry and coordination vector imparted by the 6,3-substitution [2].
| Evidence Dimension | Resulting MOF Dimensionality / Topology |
|---|---|
| Target Compound Data | Enables 3D metal-organic frameworks (MOFs) with permanent porosity and selective gas sorption properties (demonstrated with closely related thiazole-spaced pyridinecarboxylates) [1]. |
| Comparator Or Baseline | 2-(4-pyridyl)thiazole-4-carboxylic acid (Hptca), a regioisomer, yields lower-dimensional (1D chain or 2D layer) supramolecular architectures [2]. |
| Quantified Difference | Qualitative difference in framework dimensionality (3D vs. 1D/2D) leading to distinct functional properties (e.g., gas sorption vs. antiferromagnetic coupling). |
| Conditions | Solvothermal synthesis with transition metal salts (e.g., Cd(NO₃)₂, Mn(NO₃)₂). |
Why This Matters
For researchers designing functional porous materials, the ability of this scaffold to direct 3D framework formation is a key selection criterion over regioisomers that produce less complex architectures.
- [1] Zhou, X. J., Zhang, Z. J., Li, B., Yang, F., Peng, Y., Li, G. H., Shi, Z., Feng, S., & Li, J. (2013). Two three-dimensional metal–organic frameworks constructed by thiazole-spaced pyridinecarboxylates exhibiting selective gas sorption or antiferromagnetic coupling. New Journal of Chemistry, 37(2), 425-430. View Source
- [2] Song, J. L., Mao, J. G., Sun, Y. Q., & Clearfield, A. (2007). Metal−Organic Coordination Architectures with Thiazole-Spaced Pyridinecarboxylates: Conformational Polymorphism, Structural Adjustment, and Ligand Flexibility. Crystal Growth & Design, 7(1), 129-136. View Source
